2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione
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Overview
Description
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione is a chemical compound with the molecular formula C14H13N3O2
Mechanism of Action
Target of action
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds
Mode of action
Isoindoline-1,3-diones are known to interact with various biological targets due to their diverse chemical reactivity .
Biochemical pathways
Isoindoline-1,3-diones are known to have diverse applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Result of action
Isoindoline-1,3-diones are known for their potential use in diverse fields .
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives, a class of compounds to which 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione belongs, have been found to modulate the dopamine receptor D3 . This suggests that this compound may interact with this receptor and potentially other proteins and enzymes.
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can interact with the dopamine receptor D3 , suggesting that this compound may exert its effects through similar interactions.
Preparation Methods
The synthesis of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the pyrazole moiety. One common method involves the reaction of phthalic anhydride with 3-(pyrazol-1-yl)propylamine under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core.
Chemical Reactions Analysis
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specialized functions.
Comparison with Similar Compounds
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(3-chloropropyl)isoindole-1,3-dione: This compound features a chloropropyl group instead of a pyrazole ring and exhibits different chemical reactivity and biological activity.
N-isoindoline-1,3-diones: These compounds share the isoindole-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the isoindole-1,3-dione core with a pyrazole ring, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
2-(3-pyrazol-1-ylpropyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-11-5-1-2-6-12(11)14(19)17(13)10-4-9-16-8-3-7-15-16/h1-3,5-8H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAETWCOTYRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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